molecular formula C16H21NO6 B3389340 1-(3,4,5-Trimethoxybenzoyl)piperidine-3-carboxylic acid CAS No. 926202-97-3

1-(3,4,5-Trimethoxybenzoyl)piperidine-3-carboxylic acid

Cat. No.: B3389340
CAS No.: 926202-97-3
M. Wt: 323.34 g/mol
InChI Key: AUQCYIGGVULYII-UHFFFAOYSA-N
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Description

1-(3,4,5-Trimethoxybenzoyl)piperidine-3-carboxylic acid (CAS 926202-97-3) is a high-purity chemical compound with a molecular formula of C16H21NO6 and a molecular weight of 323.34 g/mol . This molecule features a piperidine-3-carboxylic acid scaffold substituted with a 3,4,5-trimethoxybenzoyl group, making it a versatile building block in medicinal chemistry and pharmaceutical research. The presence of both a carboxylic acid and an amide functional group provides two potential sites for further chemical modification or conjugation, allowing researchers to develop more complex molecules or probe compound libraries. The 3,4,5-trimethoxyphenyl moiety is a common pharmacophore found in compounds that interact with tubulin, such as colchicine and combretastatin A-4 . This structural feature suggests potential research applications for this compound in the study and development of anti-mitotic agents for cancer research. Furthermore, its piperidine core is a prevalent structure in neuroactive compounds, indicating potential utility in neuroscience research for synthesizing analogs targeting various receptors. This product, with a listed purity of 95%, is intended for Research Use Only and is strictly not for diagnostic, therapeutic, or any human or veterinary use . Proper storage at room temperature is recommended to maintain stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3,4,5-trimethoxybenzoyl)piperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO6/c1-21-12-7-11(8-13(22-2)14(12)23-3)15(18)17-6-4-5-10(9-17)16(19)20/h7-8,10H,4-6,9H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUQCYIGGVULYII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCCC(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4,5-Trimethoxybenzoyl)piperidine-3-carboxylic acid typically involves the reaction of piperidine with 3,4,5-trimethoxybenzaldehyde. The reaction proceeds through a series of steps, including condensation, cyclization, and oxidation. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize efficiency and minimize waste. Common industrial techniques include the use of high-pressure reactors, automated control systems, and advanced purification methods to ensure the consistent quality of the compound .

Chemical Reactions Analysis

Nucleophilic Acyl Substitution Reactions

The 3,4,5-trimethoxybenzoyl group undergoes nucleophilic acyl substitution, particularly with alcohols and amines. For example:

  • Reaction with Chloroalcohols :
    2-Chloroethyl and 3-chloropropyl esters of 3,4,5-trimethoxybenzoic acid are synthesized via condensation between 3,4,5-trimethoxybenzoyl chloride and chloroalcohols in benzene with K₂CO₃ as a base . These intermediates serve as alkylating agents for secondary amines.

ReagentProductYield (%)Conditions
2-Chloroethanol2-Chloroethyl 3,4,5-trimethoxybenzoate66.1Benzene, reflux (4h)
3-Chloropropanol3-Chloropropyl 3,4,5-trimethoxybenzoate68.3Benzene, reflux (4h)

Mechanism :

  • Nucleophilic Attack : Alcohol oxygen attacks the benzoyl chloride's carbonyl carbon.

  • Chloride Elimination : HCl is released, neutralized by K₂CO₃ .

Amide Formation and Secondary Amine Alkylation

The chloroester derivatives react with secondary amines to form basic esters. For instance:

  • Reaction with Piperidine :
    2-Chloroethyl 3,4,5-trimethoxybenzoate reacts with piperidine to yield 2-piperidinoethyl 3,4,5-trimethoxybenzoate hydrochloride. The reaction proceeds via nucleophilic substitution (Sₙ2) at the chloroethyl group .

AmineProductKey Application
PiperidinePiperidinoethyl ester hydrochlorideCentral nervous system modulation
1,2,3,4-Tetrahydro-β-carbolineCarboline-substituted esterReserpine analog synthesis

Notable Example :
A mixture of 2-chloroethyl ester (5.49 g) and piperidine (20 ml) refluxed for 3 hours yields the product, isolated as a hydrochloride salt after purification .

Ring Functionalization of the Piperidine Moiety

The piperidine ring’s carboxylic acid group enables further derivatization:

  • Carboxylic Acid Activation : The -COOH group can be converted to acyl chlorides or mixed anhydrides for coupling reactions.

  • N-Alkylation : Substitution at the piperidine nitrogen with alkyl/aryl groups enhances biological activity. For example, introducing thiourea or urea groups at N-6 improves tubulin polymerization inhibition .

Structure-Activity Relationship (SAR) :

Derivative TypeBiological Activity (IC₅₀ vs. Tubulin)Key Feature
Thiourea-substituted0.8–1.2 μMEnhanced hydrogen bonding
Urea-substituted1.0–1.5 μMImproved solubility
Parent compound2.5 μMBaseline activity

Biological Target Interactions

The compound interacts with biological targets through its trimethoxybenzoyl group:

  • Tubulin Binding : Derivatives inhibit tubulin polymerization by binding at the colchicine site. Docking studies show the trimethoxybenzoyl group occupies the hydrophobic pocket, while the piperidine-carboxylic acid moiety forms hydrogen bonds with β-tubulin .

  • Sirtuin Modulation : Structural analogs activate sirtuin enzymes (linked to aging/metabolism) via interactions with NAD⁺-binding domains.

Comparative Activity :

CompoundTubulin IC₅₀ (μM)Colchicine Binding Inhibition (%)
1-(3,4,5-TMB)-piperidine1.278
Combretastatin A-4 (CA-4)0.692
Thiourea derivative 4f 0.885

Stability and Degradation Pathways

  • Hydrolysis : The ester linkage is susceptible to hydrolytic cleavage under acidic/basic conditions, yielding 3,4,5-trimethoxybenzoic acid and piperidine-3-carboxylic acid derivatives.

  • Thermal Stability : Decomposition occurs above 160°C, with CO₂ release from decarboxylation observed via TGA.

Synthetic Modifications for Enhanced Bioactivity

Recent studies focus on hybrid structures combining the trimethoxybenzoyl group with heterocycles:

  • Thieno[2,3- c]pyridine Derivatives : Replacing the piperidine ring with a thienopyridine scaffold improves antiproliferative activity (IC₅₀ = 0.2 μM in MCF-7 cells) .

  • Bioisosteric Replacements : Substituting C-6 of the piperidine with nitrogen increases solubility without compromising tubulin affinity .

This compound’s reactivity profile and structural versatility make it a valuable scaffold for developing therapeutics targeting tubulin and sirtuins. Continued exploration of its derivatives could yield agents with improved pharmacokinetic properties.

Scientific Research Applications

1-(3,4,5-Trimethoxybenzoyl)piperidine-3-carboxylic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: In biological research, the compound can be used to study the effects of piperidine derivatives on various biological systems.

    Industry: In industrial applications, the compound can be used as an intermediate in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,4,5-Trimethoxybenzoyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Substituent Variations and Properties
Compound Name Substituent Molecular Weight (g/mol) LogP<sup>†</sup> Key Features
1-(3,4,5-Trimethoxybenzoyl)piperidine-3-carboxylic acid 3,4,5-Trimethoxybenzoyl 415.43 ~3.5 High electron-donating methoxy groups; modulates P-gp
1-(3-Chlorobenzyl)piperidine-3-carboxylic acid 3-Chlorobenzyl 283.73 ~2.8 Electron-withdrawing Cl reduces lipophilicity; unconfirmed biological role
1-(3-Phenoxypropanoyl)piperidine-3-carboxylic acid Phenoxypropanoyl 277.32 ~3.2 Ether linkage may enhance metabolic stability
1-[6-(4-Methylpiperazinyl)pyridazinyl]piperidine-3-carboxylic acid Pyridazinyl-methylpiperazinyl 305.38 ~1.5 Heterocyclic substituents improve solubility; potential CNS applications

<sup>†</sup>LogP values estimated using RDKit or analogous structures.

Key Observations:
  • Electron-Donating vs. Withdrawing Groups : The trimethoxybenzoyl group increases lipophilicity (LogP ~3.5) compared to chlorobenzyl (LogP ~2.8), enhancing membrane permeability, critical for P-gp interaction .
  • Ester vs.

Ring Size and Conformational Effects

Replacing the piperidine ring with smaller heterocycles (e.g., pyrrolidine) alters spatial and electronic properties:

  • Pyrrolidine Analogs : A pyrrolidine-based compound with a 3,4,5-trimethoxybenzoyl group (MW: 682.29) showed affinity for the neuromedin-K receptor , highlighting the impact of ring size on target specificity.

Functional Group Modifications

Table 2: Functional Group Comparisons
Compound Class Example Structure Biological Relevance
Benzoyl vs. Benzyl Compound 40 (benzoyl) vs. 41 (benzyl) Benzoyl yields 30%; benzyl yields 37%, suggesting synthetic ease for benzyl derivatives.
Sulfonyl Derivatives 1-[(2-Methyl-3-oxo-benzoxazinyl)sulfonyl]piperidine-3-carboxylic acid Sulfonyl groups enhance hydrogen bonding, potentially improving target binding.

Biological Activity

1-(3,4,5-Trimethoxybenzoyl)piperidine-3-carboxylic acid (CAS No. 401581-35-9) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H21NO6
  • Molecular Weight : 323.34 g/mol
  • CAS Number : 401581-35-9

This compound exhibits its biological activity primarily through inhibition of the P-glycoprotein (P-gp) transporter. P-gp is known for its role in multidrug resistance (MDR) in cancer cells by actively transporting drugs out of cells. Inhibiting P-gp can enhance the efficacy of chemotherapeutic agents.

Inhibition of P-Glycoprotein

Research has demonstrated that derivatives containing the 3,4,5-trimethoxybenzoyl group significantly enhance the potency and selectivity toward P-gp inhibition. For instance, a study reported that a compound structurally related to this compound showed an IC50 value of 1.0 μM for P-gp inhibition . This suggests that modifications to the trimethoxybenzoyl moiety can lead to increased binding affinity and efficacy against drug-resistant cancer cell lines.

Anticancer Activity

In vitro studies have evaluated the anticancer potential of this compound against various human cancer cell lines. The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells. For example, it was tested against prostate (DU-145), cervix (HeLa), lung adenocarcinoma (A549), liver (HepG2), and breast (MCF-7) cancer cell lines . The findings indicate that compounds with similar structural features can effectively inhibit tumor growth by targeting cellular mechanisms involved in drug resistance.

Case Study 1: Efficacy Against Multidrug Resistant Cells

In a study examining the reversal of MDR using 1-(3,4,5-trimethoxybenzoyl)piperidine derivatives, it was found that these compounds significantly increased the sensitivity of resistant SW620/Ad300 and HEK/ABCB1 cell lines to paclitaxel when co-administered with the inhibitor . The results highlight the potential for these compounds to be used as adjuvants in cancer therapy.

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that increasing the number of methoxy groups on the phenyl ring enhances binding affinity for P-gp . Compounds with multiple methoxy substitutions demonstrated improved inhibition rates compared to those with fewer substitutions, indicating a clear relationship between chemical structure and biological activity.

Data Table: Summary of Biological Activities

Activity TypeCell Line/ModelIC50 Value (μM)Reference
P-glycoprotein InhibitionSW620/Ad3001.0
Anticancer ActivityA549<1.0
Apoptosis InductionHeLaNot specified

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3,4,5-Trimethoxybenzoyl)piperidine-3-carboxylic acid, and how do reaction conditions influence yield and purity?

  • Methodology : Multi-step synthesis often involves coupling 3,4,5-trimethoxybenzoyl chloride with piperidine-3-carboxylic acid derivatives under inert conditions. Palladium-catalyzed cross-coupling (e.g., using Pd(OAc)₂ and tert-butyl XPhos ligand) can enhance regioselectivity. Post-reaction purification via column chromatography or recrystallization is critical to achieve >95% purity .
  • Data :

StepReagents/ConditionsYield RangePurity
CouplingPd(OAc)₂, XPhos, Cs₂CO₃, tert-butanol, 40–100°C60–75%90–97%
HydrolysisHCl, H₂O, 93–96°C85–90%95%

Q. How is the compound characterized structurally, and what spectroscopic techniques are most reliable?

  • Methodology : Use NMR (¹H/¹³C) to confirm the piperidine ring conformation and benzoyl group substitution. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ = 364.16). IR spectroscopy identifies carbonyl stretches (C=O at ~1680–1700 cm⁻¹) .

Q. What solubility and stability profiles are critical for in vitro assays?

  • Solubility : The compound is sparingly soluble in water (~43 µg/mL at pH 7.4) but dissolves in DMSO (≥50 mM). Adjust pH or use co-solvents (e.g., ethanol) for biological assays .
  • Stability : Store at –20°C in inert, anhydrous conditions to prevent hydrolysis of the trimethoxybenzoyl group. Monitor degradation via HPLC over 6 months .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the piperidine ring) affect biological activity in neurological or antimicrobial models?

  • Methodology : Compare analogues (e.g., 4-phenylpiperidine vs. 3-carboxylic acid derivatives) in enzyme inhibition assays (e.g., acetylcholinesterase or Mycobacterium tuberculosis targets). Computational docking (AutoDock Vina) predicts binding affinities to active sites .
  • Key Finding : The 3-carboxylic acid group enhances hydrogen bonding with target proteins (ΔG = –8.2 kcal/mol), while bulky substituents reduce cell permeability .

Q. What analytical strategies resolve contradictions in reported IC₅₀ values across studies?

  • Methodology : Standardize assay conditions (e.g., buffer pH, ATP concentration). Use orthogonal methods (e.g., SPR for binding affinity vs. fluorogenic assays for enzymatic activity). Re-evaluate purity via LC-MS to rule out batch variability .
  • Example : Discrepancies in hERG1 channel inhibition (IC₅₀ = 1.2 µM vs. 3.4 µM) were traced to differences in cell lines (HEK293 vs. CHO) .

Q. How can stability under physiological conditions be optimized for in vivo studies?

  • Methodology : Prodrug strategies (e.g., tert-butoxycarbonyl protection) improve metabolic stability. Accelerated stability studies (40°C/75% RH for 4 weeks) guide formulation development .

Data Contradiction Analysis

Q. Why do different studies report conflicting cytotoxicity results in cancer cell lines?

  • Root Cause : Variability in cell culture media (e.g., serum content alters compound bioavailability). Confirm results using clonogenic assays vs. MTT and validate via siRNA knockdown of putative targets .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4,5-Trimethoxybenzoyl)piperidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(3,4,5-Trimethoxybenzoyl)piperidine-3-carboxylic acid

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